Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-
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Overview
Description
N-(1-iminoisoindolin-2-yl)benzamide is a heterocyclic compound characterized by an isoindoline nucleus and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Method: One common synthetic route involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide.
Palladium-Catalyzed Cyclization: Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.
Industrial Production Methods
Industrial production methods for N-(1-iminoisoindolin-2-yl)benzamide typically involve scalable and efficient synthetic routes. The use of green chemistry principles, such as ultrasonic irradiation and environmentally friendly catalysts, is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.
Common Reagents and Conditions
Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium(II), tetra-n-butylammonium iodide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
N-(1-iminoisoindolin-2-yl)benzamide is used as a building block in organic synthesis, enabling the construction of complex heterocyclic frameworks .
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, N-(1-iminoisoindolin-2-yl)benzamide is utilized in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of N-(1-iminoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline nucleus allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the functional groups attached.
N-benzoylindole: Contains a benzamide group but has a different core structure.
Benzothiazolyl-substituted 1-iminoisoindolines: Similar in structure but with different substituents.
Uniqueness
N-(1-iminoisoindolin-2-yl)benzamide is unique due to its specific combination of the isoindoline nucleus and benzamide group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
327105-06-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(3-imino-1H-isoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c16-14-13-9-5-4-8-12(13)10-18(14)17-15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,19) |
InChI Key |
FEKNJFQDQIKUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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